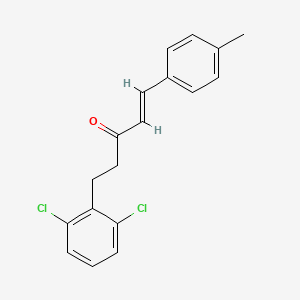

![molecular formula C16H21N5O3S B2521241 N-{4-[4-(4-甲基苯基)-1,3-恶唑-2-基]苯基}-N'-(2-苯乙基)脲 CAS No. 1189456-50-5](/img/structure/B2521241.png)

N-{4-[4-(4-甲基苯基)-1,3-恶唑-2-基]苯基}-N'-(2-苯乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For instance, the synthesis of N-(4-methyl phenyl)-N'-(1,2,4-triazoly) urea compound was achieved through the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole, yielding a 75% success rate . Similarly, other N-substituted phenyl-N' urea compounds were synthesized by reacting 2-methanebenzothiazole with corresponding substituted phenylamine, with yields ranging from 82.0% to 91.0% . These reactions typically result in high yields and are characterized by techniques such as elemental analysis, IR, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of urea derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea was determined to belong to the triclinic system with Z=2, and the urea linkage was found to be coplanar with intramolecular hydrogen bond formation . Additionally, the crystal structure of N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea revealed a two-dimensional layer supramolecular architecture formed through intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. For example, the N,N'-disubstituted ureas containing polycyclic fragments have been synthesized and are promising as human soluble epoxide hydrolase inhibitors . The presence of substituents like fluorine or chlorine can enhance the reactivity and potential biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's stability and solubility . The spectral properties, such as IR, NMR, UV-Vis, and emission spectroscopy, provide insights into the electronic structure and functional groups present in the molecules . The antimicrobial activity of some urea derivatives has been studied, indicating potential applications in medicinal chemistry . Additionally, computational methods like DFT calculations can predict the electronic transitions, HOMO-LUMO gap, and other molecular properties, which are often compared with experimental data for validation .

科学研究应用

神经肽 Y5 受体拮抗剂

脲衍生物,特别是三取代苯脲,已被探索作为神经肽 Y5 (NPY5) 受体拮抗剂的作用。通过立体化学和各种分子片段的优化,这些化合物显示出有效的体外活性。选定的类似物在细胞测定中表现出拮抗作用,表明在靶向 NPY5 受体介导的疾病中具有潜在的应用 (Fotsch 等人,2001)。

植物生物学中的细胞分裂素样活性

脲衍生物还表现出细胞分裂素样活性,调节植物中的细胞分裂和分化。值得注意的是,由于其有效的细胞分裂素样作用,氯苯脲 (CPPU) 和噻二唑脲 (TDZ) 等化合物已用于体外植物形态发生研究。最近的构效关系研究已经确定了新的脲类细胞分裂素和衍生物,增强了不定根的形成,展示了它们在农业生物技术和植物组织培养中的重要性 (Ricci & Bertoletti,2009)。

材料科学应用

在材料科学中,脲衍生物已参与新型聚脲的合成。例如,通过与各种二异氰酸酯反应合成的 4-(4'-氨基苯基)尿唑基聚脲,表现出固有的粘度和热稳定性,表明它们在制造具有特定机械和热性能的先进材料中具有潜在的用途 (Mallakpour & Raheno,2003)。

Rho 相关蛋白激酶抑制剂

此外,吡啶并噻唑基脲已被确定为 Rho 相关蛋白激酶 (ROCK1 和 2) 的有效抑制剂,它们在各种生理过程中发挥重要作用,包括细胞迁移、增殖和凋亡。这些抑制剂,特别是那些具有特定立体化学和取代的抑制剂,为针对与 ROCK 活性失调相关的疾病提供了一个有希望的治疗干预途径 (Pireddu 等人,2012)。

安全和危害

属性

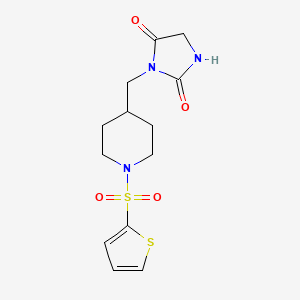

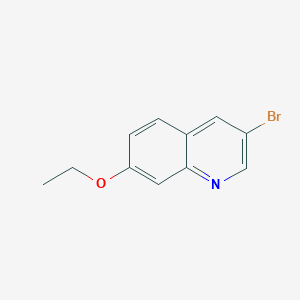

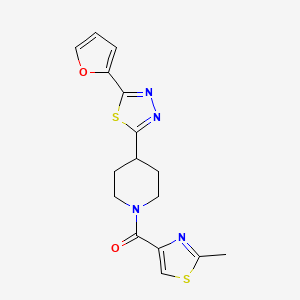

IUPAC Name |

2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-9(2)7-19-14(23)13-11(5-6-25-13)21-15(19)18-20(16(21)24)8-12(22)17-10(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMULCNAHPWYGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

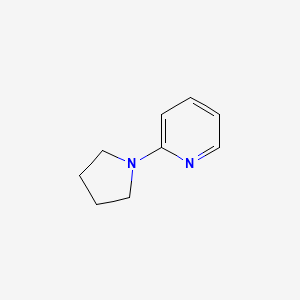

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)

![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)

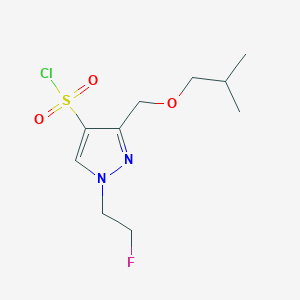

![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)

![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)